3-(4-Ethylphenyl)-2-methylpropanoic acid
Overview
Description
3-(4-Ethylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of propanoic acid, featuring a 4-ethylphenyl group and a methyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-ethylbenzene with propanoic acid derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 4-ethylcinnamic acid. This process involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
3-(4-Isopropylphenyl)-2-methylpropanoic acid: Contains an isopropyl group on the aromatic ring.
3-(4-Butylphenyl)-2-methylpropanoic acid: Features a butyl group on the aromatic ring.
Uniqueness
3-(4-Ethylphenyl)-2-methylpropanoic acid is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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